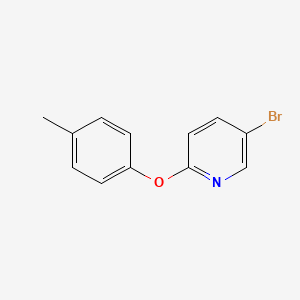
5-Bromo-2-(4-methylphenoxy)pyridine
説明
5-Bromo-2-(4-methylphenoxy)pyridine is an organic heterocyclic compound . It has been extensively studied due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . In these reactions, 5-bromo-2-methylpyridin-3-amine is used directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce the pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been studied . The reaction kinetics of bromination reaction of MPE were explored, a reaction kinetics model was established, and the bromination reaction of MPE was found to be a typical reaction initiated by free radicals .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Novel Pyridine Derivatives : The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Electrochemical Applications : In a study on corrosion inhibition, Schiff bases of 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol showed potential as inhibitors for carbon steel corrosion in acidic mediums containing chloride. This suggests applications in corrosion prevention and material science (El-Lateef et al., 2015).
Study of Molecular Structures : The structure of 5-Bromo-2-(4-methylphenoxy)pyridine has been characterized using various spectroscopic methods, providing insights into its molecular properties and potential applications in material science and molecular electronics (Vural & Kara, 2017).
Biological Activities
Antibacterial Activities : Some derivatives of 5-Bromo-2-(4-methylphenoxy)pyridine have shown antibacterial activity. This includes studies on compounds like 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide pyridinenickel(II), indicating potential use in pharmaceutical research and drug development (Yu-jie, 2011).
Antiviral and Antitumor Activities : Some derivatives have shown antiviral activity, particularly against retroviruses, and antitumor properties. This includes studies on compounds like 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, suggesting potential therapeutic applications (Hocková et al., 2003).
将来の方向性
The future directions of research on 5-Bromo-2-(4-methylphenoxy)pyridine and similar compounds could involve further exploration of their potential applications in various fields of research and industry. Additionally, further studies could be conducted to improve the experimental selectivity and yield of their synthesis .
特性
IUPAC Name |
5-bromo-2-(4-methylphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCAUFWNOCPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)

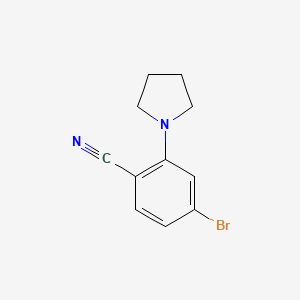
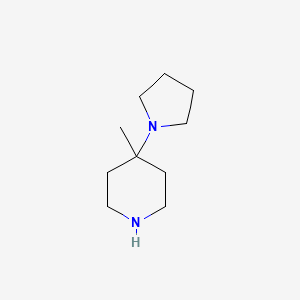

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
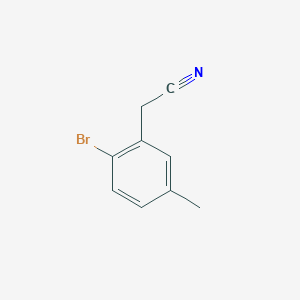
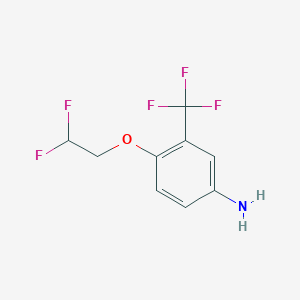

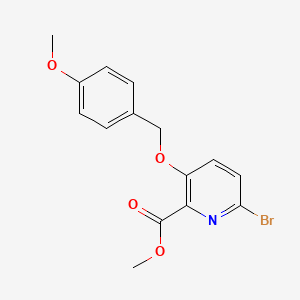
![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)
